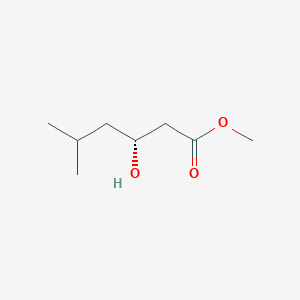
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- is a hydroxylated fatty acid ester. It is also known as methyl 3-hydroxy-5-methylhexanoate. This compound is a volatile component and aromatic agent found in various fruits such as blood oranges, cape gooseberries, papayas, and pineapples. It is commonly used as a flavoring agent in the food industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- can be synthesized from methyl-n-propylketone and alpha-bromoacetic ester (or alpha-chloroacetic ester) in the presence of zinc (or magnesium) . The reaction involves the formation of a carbon-carbon bond between the ketone and the ester, followed by esterification to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-5-methylhexanoic acid or 3-keto-5-methylhexanoate.
Reduction: Formation of 3-hydroxy-5-methylhexanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- has several scientific research applications:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Wirkmechanismus
The mechanism of action of hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in various biochemical reactions, influencing metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-hydroxyhexanoate: Similar structure but lacks the methyl group at the 5-position.
Methyl 3-hydroxycaproate: Another hydroxylated fatty acid ester with a similar structure.
Uniqueness
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
159419-35-9 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
methyl (3R)-3-hydroxy-5-methylhexanoate |
InChI |
InChI=1S/C8H16O3/c1-6(2)4-7(9)5-8(10)11-3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1 |
InChI-Schlüssel |
SFJDGEXPYKDGTD-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)C[C@H](CC(=O)OC)O |
Kanonische SMILES |
CC(C)CC(CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



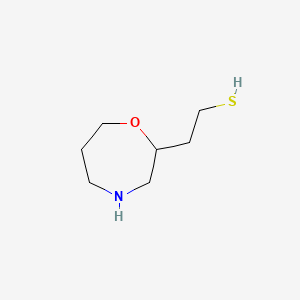
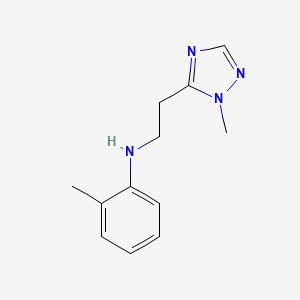

![(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13582608.png)
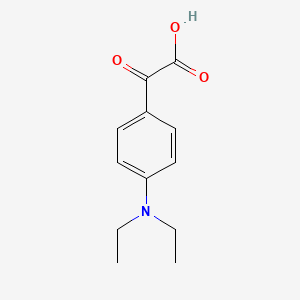
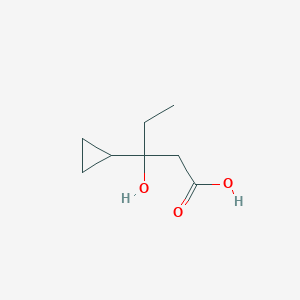

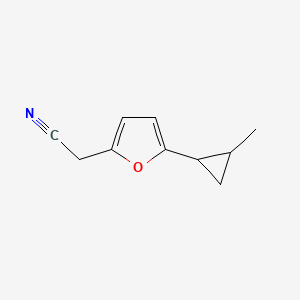
![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate](/img/structure/B13582639.png)
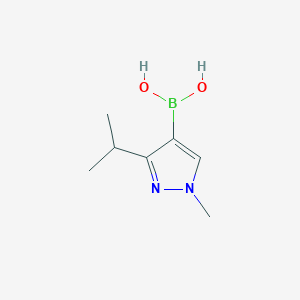
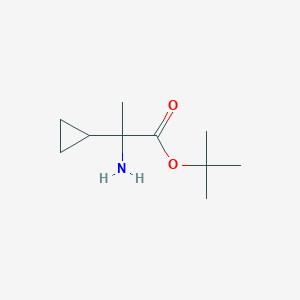
![5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B13582665.png)
![3-(5-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13582673.png)
